Hexadecanamide, N,N-bis(1-methylethyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

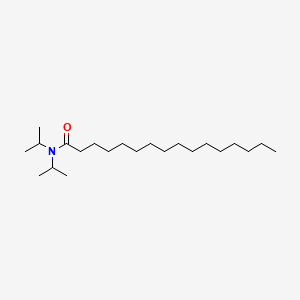

N,N-Bis(1-methylethyl)hexadecan-1-amide is an organic compound with the molecular formula C22H45NOThis compound is characterized by its long hydrocarbon chain and amide functional group, making it a significant molecule in various industrial and scientific applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(1-methylethyl)hexadecan-1-amide typically involves the reaction of hexadecanoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The process can be summarized as follows:

Reactants: Hexadecanoic acid and isopropylamine.

Dehydrating Agent: Commonly used agents include thionyl chloride or phosphorus trichloride.

Reaction Conditions: The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired amide product.

Industrial Production Methods

In an industrial setting, the production of N,N-Bis(1-methylethyl)hexadecan-1-amide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves:

Continuous Flow Reactors: These reactors provide a constant supply of reactants and continuous removal of products, enhancing efficiency.

Catalysts: Catalysts such as acidic or basic resins may be used to accelerate the reaction.

Purification: The final product is purified using techniques like distillation or crystallization to obtain a high-purity compound.

化学反应分析

Types of Reactions

N,N-Bis(1-methylethyl)hexadecan-1-amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids and ketones.

Reduction: Amines.

Substitution: Various substituted amides and other derivatives.

科学研究应用

N,N-Bis(1-methylethyl)hexadecan-1-amide has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

Industry: It is used in the production of cosmetics, lubricants, and other industrial products.

作用机制

The mechanism by which N,N-Bis(1-methylethyl)hexadecan-1-amide exerts its effects involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

相似化合物的比较

Similar Compounds

N,N-Diisopropylhexadecanamide: Similar structure but different substituents on the amide nitrogen.

N,N-Dimethylhexadecanamide: Contains methyl groups instead of isopropyl groups.

Hexadecanamide: Lacks the N,N-bis(1-methylethyl) substituents.

Uniqueness

N,N-Bis(1-methylethyl)hexadecan-1-amide is unique due to its specific structural features, which confer distinct physicochemical properties. Its amphiphilic nature makes it particularly useful in applications requiring surface activity and emulsification .

生物活性

Hexadecanamide, N,N-bis(1-methylethyl)-, also known as N,N-bis(iso-propyl)hexadecanamide, is an amide compound with the molecular formula C22H45NO. This compound has garnered attention in various fields of research due to its potential biological activities. This article summarizes the biological activity of Hexadecanamide, N,N-bis(1-methylethyl)-, focusing on its antibacterial, antioxidant, and other therapeutic properties.

Antibacterial Activity

Recent studies have demonstrated that Hexadecanamide, N,N-bis(1-methylethyl)- exhibits significant antibacterial properties. In a comparative analysis of various extracts, it was noted that amide compounds like Hexadecanamide showed promising results against both Gram-positive and Gram-negative bacteria. For instance, the compound was effective in inhibiting the growth of Escherichia coli and Staphylococcus aureus, which are common pathogens responsible for various infections .

Table 1: Antibacterial Efficacy of Hexadecanamide

| Bacteria | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 14.7 | 10 |

| S. aureus | 12 | 10 |

| Pseudomonas aeruginosa | 22 | 10 |

Antioxidant Properties

Hexadecanamide has also been evaluated for its antioxidant capabilities. Using assays such as DPPH and ABTS radical scavenging tests, the compound exhibited a notable ability to neutralize free radicals. This suggests potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

In addition to its antibacterial and antioxidant properties, Hexadecanamide has shown inhibitory effects on certain enzymes, which can be beneficial in managing conditions like diabetes and hypertension. Specifically, it has been tested for α-glucosidase and acetylcholinesterase inhibition, indicating its potential as a therapeutic agent in metabolic disorders .

Study 1: Antimicrobial Efficacy

A study conducted on various amides highlighted the antimicrobial efficacy of Hexadecanamide against multiple bacterial strains. The results indicated that at a concentration of 10 mg/mL, Hexadecanamide produced inhibition zones ranging from 12 to 22 mm against tested pathogens. This study underscores the potential use of this compound in developing new antibacterial agents .

Study 2: Antioxidant Activity Assessment

In another research effort focused on antioxidant properties, Hexadecanamide was part of a mixture analyzed for its ability to scavenge free radicals. The findings revealed that the compound significantly reduced oxidative stress markers in vitro, suggesting its utility in formulations aimed at combating oxidative damage .

属性

CAS 编号 |

57413-34-0 |

|---|---|

分子式 |

C22H45NO |

分子量 |

339.6 g/mol |

IUPAC 名称 |

N,N-di(propan-2-yl)hexadecanamide |

InChI |

InChI=1S/C22H45NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23(20(2)3)21(4)5/h20-21H,6-19H2,1-5H3 |

InChI 键 |

SPFIEWHOPDAJLI-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)N(C(C)C)C(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。